N-cycloheptyl-3-[methyl(methylsulfonyl)amino]benzamide -

N-cycloheptyl-3-[methyl(methylsulfonyl)amino]benzamide

Catalog Number: EVT-4631638
CAS Number:
Molecular Formula: C16H24N2O3S
Molecular Weight: 324.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: (S)-17b is a potent, selective inhibitor of class I histone deacetylase (HDAC) isoforms. It exhibits antitumor activity in vitro against the human myelodysplastic syndrome cell line SKM-1 and in vivo in SKM-1 xenograft models. The compound induces G1 cell cycle arrest and apoptosis and increases intracellular levels of acetyl-histone H3 and P21. []

Relevance: This compound shares the benzamide core structure with N-cycloheptyl-3-[methyl(methylsulfonyl)amino]benzamide. Both compounds feature an amide bond connecting a phenyl ring (benzamide) to a nitrogen substituent. The variations lie in the substitutions on the benzamide ring and the nature of the nitrogen substituent. While (S)-17b features a complex nitrogen substituent and substitutions at the para position of the benzamide ring, N-cycloheptyl-3-[methyl(methylsulfonyl)amino]benzamide has a cycloheptyl group on the amide nitrogen and a [methyl(methylsulfonyl)amino] substituent at the meta position of the benzamide ring. [https://www.semanticscholar.org/paper/db5e4be6d2e9f23e9681760adcfa5a3f91e39843] []

3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)

Compound Description: AKE-72 is a potent pan-BCR-ABL inhibitor, demonstrating efficacy against both wild-type BCR-ABL and the imatinib-resistant T315I mutant. This compound exhibits anti-leukemic properties, effectively inhibiting the proliferation of K-562 cells and Ba/F3 cells expressing BCR-ABL. []

Compound Description: Imatinib is a tyrosine kinase inhibitor widely used in the treatment of leukemia. This polytopic molecule exhibits its inhibitory effect by targeting specific tyrosine kinases. The freebase form of Imatinib, as opposed to its commonly found salt forms, displays an extended conformation in its crystal structure. []

2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1-(2H)-pyrimidinyl]-4-fluoro-N-[[methyl(1-methylethyl)amino]sulfonyl]benzamide

Compound Description: This compound, a phenyluracil derivative, exists in both hydrated and crystalline forms. These forms are significant for developing effective formulations for crop protection, where the specific form can influence the stability and efficacy of the product. [, ]

Relevance: This compound, while sharing the benzamide core with N-cycloheptyl-3-[methyl(methylsulfonyl)amino]benzamide, differs significantly in its overall structure due to the presence of the pyrimidinyl ring system. The pyrimidinyl group significantly alters the compound's properties and biological activity compared to N-cycloheptyl-3-[methyl(methylsulfonyl)amino]benzamide. [https://www.semanticscholar.org/paper/185b7e002b58a8eba75487e38bc67fcba1cd9a27, https://www.semanticscholar.org/paper/a799b8bc31ffa8ab0e7fefcea567331497ab6cbe] [, ]

N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide Derivatives

Compound Description: This series of compounds, characterized by a thiadiazole scaffold linked to a benzamide group, displays promising anticancer activity. These compounds demonstrated potent inhibitory effects against various human cancer cell lines, including melanoma, leukemia, cervical, and breast cancer cell lines. Notably, some compounds in this series exhibited GI50 values comparable to Adriamycin, a known anticancer drug. []

4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide (Nilotinib)

Compound Description: Nilotinib, a known tyrosine kinase inhibitor, exists in various salt forms and amorphous forms. Notably, the sulfate salt of Nilotinib exhibits distinct crystalline characteristics. These different forms are important for pharmaceutical purposes as they can influence factors like solubility, bioavailability, and stability. [, , ]

Relevance: Nilotinib, while classified as a benzamide derivative like N-cycloheptyl-3-[methyl(methylsulfonyl)amino]benzamide, possesses a more complex structure. The presence of the imidazole and pyrimidine rings in Nilotinib significantly differentiates it from N-cycloheptyl-3-[methyl(methylsulfonyl)amino]benzamide. [https://www.semanticscholar.org/paper/11575faf759c49f1cb7e6f0e2fe55e9b51fb6274, https://www.semanticscholar.org/paper/cf67a4d81cf993c5ee4267c10810e0858953d11c, https://www.semanticscholar.org/paper/ef3f077c9ed252cb19501cf1015fdc5c60944c70] [, , ]

N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinoline amine (Lapatinib)

Compound Description: Lapatinib, a tyrosine kinase inhibitor, is recognized for its use in treating advanced or metastatic breast cancers, especially those with HER2 overexpression. It functions as a reversible and selective inhibitor of intracellular tyrosine kinase receptors. Lapatinib exists in various forms, including a specific crystalline anhydrous modification known as the γ-modification. []

Relevance: Lapatinib, unlike N-cycloheptyl-3-[methyl(methylsulfonyl)amino]benzamide, features a quinoline core instead of a benzamide moiety. This structural difference results in distinct pharmacological profiles and activities, placing these compounds in different drug classes despite both acting as tyrosine kinase inhibitors. [https://www.semanticscholar.org/paper/c37364b8b849a0796fc804df18918ef3d5c2565e] []

4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-phenyl]benzamide methanesulphonate (Imanitib mesylate)

Compound Description: Imanitib mesylate, a widely used antileukemic agent, exists in different crystalline forms. Notably, a new crystalline η-modification of Imanitib mesylate has been identified. This novel form exhibits potential advantages in pharmaceutical applications due to its unique physicochemical properties. []

Relevance: Similar to N-cycloheptyl-3-[methyl(methylsulfonyl)amino]benzamide, Imanitib mesylate is a benzamide derivative. They both share the benzamide group (a benzene ring with an amide substituent) as their central structure. The key differences between the two compounds arise from the variations in substituents attached to the benzamide core. Imanitib mesylate has a more complex substitution pattern, featuring a methylpiperazinyl methyl group at the para position of the benzene ring and a pyridinylpyrimidinyl amino group at the meta position. In contrast, N-cycloheptyl-3-[methyl(methylsulfonyl)amino]benzamide has a cycloheptyl group on the amide nitrogen and a [methyl(methylsulfonyl)amino] substituent at the meta position of the benzamide ring. [https://www.semanticscholar.org/paper/a48b912198fd8f775dce4b16fd4344baeadad22b] []

Compound Description: AN-024, a benzamide derivative, is synthesized through a multistep process involving intermediates like 4-methyl-2-nitro-aniline and (3-trifluoromethylsulfonyl)-N-[4-methyl-3-nitrophenyl]benzamide. The specific synthetic pathway and intermediates are crucial for optimizing the yield and purity of AN-024. []

4-[[(7R)-8-cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide

Compound Description: This compound has been identified in various hydrate and polymorph forms. These diverse forms hold significance in pharmaceutical applications due to their potential influence on the compound's stability, solubility, and bioavailability. [, ]

Relevance: This compound, although sharing the benzamide moiety with N-cycloheptyl-3-[methyl(methylsulfonyl)amino]benzamide, exhibits significant structural differences due to the presence of a pteridinyl group. This pteridinyl group significantly impacts the compound's overall properties and biological activity. [https://www.semanticscholar.org/paper/64b25180772ab2bc25feb51f00c650ee7d94b198, https://www.semanticscholar.org/paper/eafd8b0cf5c7a855d8f7b8c19091736d76421f58] [, ]

N-(2-aminophenyl)-4-[N-(pyridin-3-yl-methoxycarbonyl)amino-methyl]benzamide (MS275)

Compound Description: MS275, a known histone deacetylase (HDAC) inhibitor, demonstrates radiosensitizing effects in gastrointestinal adenocarcinoma cells. It enhances radiation-induced cell death, DNA fragmentation, and caspase activation in these cells. This suggests its potential as an adjuvant therapy in cancer treatment. []

Relevance: MS275 shares the benzamide structural motif with N-cycloheptyl-3-[methyl(methylsulfonyl)amino]benzamide. They are structurally related by the presence of a benzamide group in their structures. The differences lie in the substituents attached to the benzene ring and the nitrogen of the amide group. [https://www.semanticscholar.org/paper/cb99bad581c99848789e6fc900db02c0e0c80936] []

N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide, hydrochloride salt (AACBA; GSK314181A)

Compound Description: AACBA is a P2X7 antagonist studied for its potential in pain and inflammation management. It effectively inhibits P2X7-mediated calcium flux and YO-PRO-1 uptake, indicating its antagonistic activity. In vivo studies demonstrated its efficacy in reducing inflammatory responses and pain in acute models. []

(E)-2,4-dichloro-N-(2-(2-(4-fluorobenzylidene)hydrazine-1-carbonyl)thiophen-3-yl)benzamide (Compound 11)

Compound Description: Compound 11, a 3-amino-thiophene-2-carbohydrazide derivative, exhibits potent and selective anti-colon cancer activity. It demonstrates significant cytotoxic effects against human colon cancer cells while exhibiting minimal toxicity towards healthy human umbilical vein endothelial cells. This selectivity profile highlights its potential as a promising anti-cancer agent. []

N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,5-dinitro-benzamide (Compound 6)

Compound Description: Compound 6 is a naphthol derivative synthesized via a multistep process. It is noteworthy for its distinct chemical structure and potential applications in various fields. []

N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide Analogues

Compound Description: These analogues, featuring an oxadiazole ring system linked to a benzamide moiety, exhibit promising alkaline phosphatase inhibitory activity. Their inhibitory potential makes them potential candidates for further investigation in related therapeutic applications. []

Relevance: While both N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide analogues and N-cycloheptyl-3-[methyl(methylsulfonyl)amino]benzamide share the benzamide core structure, the presence of the oxadiazole ring and the alkylthio group in the analogues distinguishes them from N-cycloheptyl-3-[methyl(methylsulfonyl)amino]benzamide. [https://www.semanticscholar.org/paper/492c18656aa6d1e44040f02847afbd2a70e4fe1e] []

Properties

Product Name

N-cycloheptyl-3-[methyl(methylsulfonyl)amino]benzamide

IUPAC Name

N-cycloheptyl-3-[methyl(methylsulfonyl)amino]benzamide

Molecular Formula

C16H24N2O3S

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C16H24N2O3S/c1-18(22(2,20)21)15-11-7-8-13(12-15)16(19)17-14-9-5-3-4-6-10-14/h7-8,11-12,14H,3-6,9-10H2,1-2H3,(H,17,19)

InChI Key

VICUEIDVEWZLPD-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC(=C1)C(=O)NC2CCCCCC2)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.